molecular formula C14H17NO2 B4906122 N-(2-bicyclo[2.2.1]heptanyl)-1,3-benzodioxol-5-amine

N-(2-bicyclo[2.2.1]heptanyl)-1,3-benzodioxol-5-amine

Cat. No.: B4906122
M. Wt: 231.29 g/mol
InChI Key: CCPSLTRUBGOSNE-UHFFFAOYSA-N
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Description

N-(2-bicyclo[2.2.1]heptanyl)-1,3-benzodioxol-5-amine is a compound that features a bicyclic structure fused with a benzodioxole moiety. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-1,3-benzodioxol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the bicyclic structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-1,3-benzodioxol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-1,3-benzodioxol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways . These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-10-5-9(1)6-12(10)15-11-3-4-13-14(7-11)17-8-16-13/h3-4,7,9-10,12,15H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPSLTRUBGOSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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